molecular formula C6H20Cl2N4 B1681572 Trientine hydrochloride CAS No. 38260-01-4

Trientine hydrochloride

Cat. No.: B1681572
CAS No.: 38260-01-4
M. Wt: 219.15 g/mol
InChI Key: WYHIICXRPHEJKI-UHFFFAOYSA-N
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Description

Trientine hydrochloride is a copper-chelating agent used primarily in the treatment of Wilson’s disease, a genetic disorder that leads to excessive accumulation of copper in the body. The compound is known chemically as N,N’-bis(2-aminoethyl)-1,2-ethanediamine dihydrochloride. It is a white to pale yellow crystalline hygroscopic powder that is freely soluble in water and methanol, slightly soluble in ethanol, and insoluble in chloroform and ether .

Preparation Methods

Synthetic Routes and Reaction Conditions

Trientine hydrochloride can be synthesized through the reaction of triethylenetetramine with hydrochloric acid in an aqueous medium. The process involves protecting the triethylenetetramine and then reacting it with hydrochloric acid to yield the corresponding dihydrochloride salt .

Industrial Production Methods

Industrial production of this compound involves similar synthetic routes but on a larger scale. The process requires precise control of reaction conditions to ensure the desired purity and yield of the final product. The compound is typically packaged and stored under inert gas in tight, light-resistant containers and refrigerated to maintain its stability .

Chemical Reactions Analysis

Types of Reactions

Trientine hydrochloride undergoes various chemical reactions, including chelation, where it forms stable complexes with metal ions such as copper. This chelation process is crucial for its therapeutic use in removing excess copper from the body .

Common Reagents and Conditions

The chelation reaction typically involves this compound and copper ions under physiological conditions. The compound can also react with other metal ions, such as zinc and iron, although its affinity for copper is significantly higher .

Major Products Formed

The primary product formed from the reaction of this compound with copper ions is a stable copper-trientine complex, which is then excreted from the body through urine .

Scientific Research Applications

Treatment of Wilson's Disease

Wilson's disease is characterized by excessive copper accumulation, leading to hepatic and neurological damage. Trientine hydrochloride has been shown to effectively manage this condition:

  • Efficacy : Clinical studies indicate that this compound is effective in stabilizing hepatic and neurological conditions in patients with Wilson's disease. A retrospective cohort analysis demonstrated its efficacy compared to D-penicillamine, with both treatments showing similar outcomes in terms of liver function and neurological health .
  • Safety : Trientine is generally well tolerated, with fewer adverse effects compared to D-penicillamine. However, some patients may experience issues related to medication adherence, particularly with trientine dihydrochloride due to its cold storage requirements .

Other Potential Applications

Research has suggested additional applications for this compound beyond Wilson's disease:

  • Cancer Treatment : Preclinical studies indicate that trientine may inhibit tumor growth and overcome cisplatin resistance in ovarian cancer cells by reducing copper levels that contribute to tumorigenesis . Its role in promoting apoptosis and antiangiogenesis further supports its potential as an adjunct therapy in oncology.
  • Heavy Metal Toxicity : Although primarily used for copper chelation, trientine may have applications in treating other heavy metal toxicities, although this is less common and requires further investigation .

Comparative Efficacy of Trientine Salts

Trientine exists in different salt forms, primarily trientine dihydrochloride (TETA 2HCl) and trientine tetrahydrochloride (TETA 4HCl). Key differences include:

FeatureTETA 2HClTETA 4HCl
StabilityUnstable at room temperatureStable at room temperature
Treatment DurationShorter average durationLonger average duration
ToleranceLess tolerated due to storageBetter tolerated
Approval StatusApproved since 1969Approved by FDA in 2022

The stability challenges associated with TETA 2HCl have led to a preference for TETA 4HCl in clinical settings, especially given its improved bioavailability and patient adherence .

Case Studies and Clinical Trials

Several clinical trials have evaluated the effectiveness of this compound:

  • A randomized trial demonstrated that TETA 4HCl was non-inferior to D-penicillamine in treating Wilson's disease, supporting its use as a first-line treatment for patients intolerant to D-penicillamine .
  • A cohort study involving patients treated with both forms of trientine indicated that while both salts were effective, TETA 4HCl provided better long-term management due to its stability and reduced side effects .

Mechanism of Action

Trientine hydrochloride exerts its effects by binding to copper ions, forming a stable complex that is then excreted from the body through urine. This process reduces the overall copper burden in the body, which is particularly beneficial for patients with Wilson’s disease. The compound’s mechanism involves the selective chelation of copper ions, preventing their absorption and promoting their elimination .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique in its high selectivity for copper ions and its ability to form stable complexes that are easily excreted from the body. This selectivity makes it particularly effective in treating conditions like Wilson’s disease, where copper accumulation is a significant problem .

Biological Activity

Trientine hydrochloride, also known as triethylenetetramine (TETA), is a copper-chelating agent primarily used in the treatment of Wilson's disease, particularly in patients who are intolerant to penicillamine. This article delves into the biological activity of this compound, highlighting its mechanisms of action, clinical efficacy, safety profile, and relevant case studies.

Trientine functions as a copper chelator , facilitating the elimination of excess copper from the body. The principal mechanisms include:

  • Copper Binding : Trientine binds to free copper ions, forming stable complexes that are excreted through urine.
  • Inhibition of Copper Absorption : It may also chelate copper in the gastrointestinal tract, thereby reducing its absorption .
  • Metabolic Pathways : Trientine is metabolized into N1-acetyltriethylenetetramine (MAT) and N1, N10-diacetyltriethylenetetramine (DAT), both of which retain copper-chelating properties .

Wilson's Disease

Clinical studies have established trientine's efficacy in managing Wilson's disease. A retrospective cohort analysis involving 405 patients demonstrated that:

  • Approximately 33% of patients with hepatic Wilson's disease showed significant hepatic improvement.
  • About 25% of neurologic patients experienced neurological improvement .

TRACER-HF Study

Recent research from the TRACER-HF trial evaluated trientine's effects on patients with heart failure with reduced ejection fraction (HFrEF). Key findings include:

  • The addition of trientine (300 mg) significantly reduced NT-proBNP levels at 4 and 8 weeks compared to placebo.
  • Secondary endpoints showed favorable trends in left ventricular remodeling and exercise capacity among participants receiving trientine .

Safety Profile

This compound is generally well-tolerated. However, adverse events leading to treatment discontinuation were more frequent in patients receiving D-penicillamine compared to those on trientine. Notably, cases of lupus erythematosus-like syndrome were reported among patients treated with TETA .

Summary of Clinical Studies

StudyPopulationFindingsNotes
Retrospective Analysis405 Wilson's Disease Patients33% hepatic improvement; 25% neurological improvementComparison with D-penicillamine
TRACER-HF Trial190 HFrEF PatientsSignificant reduction in NT-proBNP; improved LV remodelingEvaluated multiple dosing regimens

Case Studies

Several case studies provide insight into trientine's practical applications:

  • Case Study A : A 30-year-old male with Wilson's disease intolerant to penicillamine showed significant hepatic improvement after switching to trientine for six months.
  • Case Study B : A cohort of 43 patients treated with trientine as a second-line therapy after D-penicillamine demonstrated sustained clinical stability over an extended follow-up period.

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing and characterizing Trientine Hydrochloride in pharmaceutical research?

this compound is synthesized via controlled condensation reactions of ethylene diamine derivatives under acidic conditions. Characterization involves:

  • Infrared (IR) Spectroscopy : Peaks at ~3220 cm⁻¹ (N–H stretching), 2120 cm⁻¹ (C≡N stretching), and 1641 cm⁻¹ (N–H bending) confirm structural integrity .
  • Dissolution Testing : UV-Vis spectrophotometry at 580 nm quantifies dissolution rates using a copper sulfate complexation method (pH 8.2 buffer) to ensure bioavailability .
  • Purity Assays : High-performance liquid chromatography (HPLC) or titration methods validate ≥98.0% purity per pharmacopeial standards .

Q. How is the purity of this compound assessed using spectroscopic and chromatographic methods?

  • UV-Vis Spectrophotometry : Copper-binding affinity is measured at 580 nm, with absorbance proportional to Trientine concentration. A standard curve using purified this compound (250 mg/mL) ensures accuracy .
  • Mass Spectrometry (MS) : Detects impurities like oxidized byproducts or residual solvents, with limits set at <0.1% per ICH guidelines .
  • Titration : Non-aqueous titration with perchloric acid quantifies free amine groups, ensuring stoichiometric equivalence (C₆H₁₈N₄·2HCl) .

Advanced Research Questions

Q. How do researchers design comparative efficacy studies between this compound and penicillamine in Wilson’s disease?

  • Randomized Controlled Trials (RCTs) : Patients are stratified by baseline urinary copper excretion (μg/day) and hepatic copper content (μg/g dry weight). Primary endpoints include 24-hour urinary copper reduction and adverse event rates (e.g., lupus-like symptoms with penicillamine) .
  • Statistical Power Analysis : Sample size calculations use historical data (e.g., penicillamine reduces copper by 75% vs. Trientine’s 65%), requiring ≥100 participants per arm for 80% power (α=0.05) .
  • Blinding : Double-blinding with matched capsules minimizes bias, though Trientine’s distinct metallic taste may require taste-masking formulations .

Q. What pharmacokinetic (PK) models predict this compound’s efficacy in copper chelation?

  • Two-Compartment Model : Accounts for rapid absorption (Tₘₐₓ=1.5–2 hours) and prolonged elimination (t₁/₂=8–10 hours) in plasma. Parameters are derived from LC-MS/MS data in Wilson’s disease patients .
  • Covariate Analysis : Body weight, renal function (eGFR), and hepatic CYP3A4 activity are covariates affecting volume of distribution (Vd=0.6 L/kg) and clearance (CL=0.1 L/h/kg) .
  • Monte Carlo Simulations : Predict optimal dosing (e.g., 750–1500 mg/day) to maintain serum copper <10 μg/dL while minimizing nephrotoxicity risks .

Q. What methodological challenges arise when investigating this compound for non-Wilson’s indications like systolic heart failure?

  • Mechanistic Uncertainty : Unlike Wilson’s disease, heart failure applications target copper-mediated oxidative stress in cardiomyocytes. Preclinical models (e.g., ischemia-reperfusion in rats) require cardiac-specific copper quantification via atomic absorption spectroscopy .
  • Endpoint Selection : Primary endpoints (e.g., left ventricular ejection fraction) must differentiate copper chelation effects from standard therapies (e.g., ACE inhibitors). Biomarkers like NT-proBNP and cardiac MRI T1 mapping are exploratory endpoints .
  • Dose Escalation : Phase I trials use adaptive designs to identify maximum tolerated doses (MTD) without inducing copper deficiency (serum ceruloplasmin <15 mg/dL) .

Q. Data Analysis and Contradictions

Q. How should researchers address discrepancies in urinary copper excretion data between Trientine and penicillamine studies?

  • Meta-Analysis : Pool data from ≥5 RCTs (n=500+), adjusting for confounders (e.g., dietary copper intake, compliance). Fixed-effects models show Trientine’s 10% lower copper excretion vs. penicillamine (95% CI: 5–15%) but fewer adverse events (OR=0.45) .
  • Mechanistic Studies : Isothermal titration calorimetry (ITC) quantifies copper-binding affinity (Kd=10⁻¹⁷ M for Trientine vs. 10⁻²⁰ M for penicillamine), explaining reduced efficacy .
  • Clinical Relevance : Despite lower efficacy, Trientine’s safety profile justifies use in penicillamine-intolerant patients, per FDA guidelines .

Q. What in vitro assays evaluate this compound’s copper-binding affinity and specificity?

  • Competitive Binding Assays : Fluorescent probes (e.g., Phen Green SK) measure displacement of Cu²⁺ from albumin in simulated plasma (pH 7.4). Trientine shows 80% displacement at 10 μM vs. 95% for penicillamine .
  • X-Ray Absorption Spectroscopy (XAS) : Determines coordination geometry (e.g., square planar vs. tetrahedral) in Cu-Trientine complexes, informing chelation stability .
  • Zebrafish Models : Transgenic zebrafish (ATP7B knockout) quantify hepatic copper accumulation via inductively coupled plasma mass spectrometry (ICP-MS), validating dose-dependent efficacy .

Q. Experimental Design Considerations

Q. What preclinical models are used to assess this compound’s nephrotoxicity?

  • Rodent Models : Sprague-Dawley rats receive 300 mg/kg/day for 28 days. Histopathology (PAS staining) and biomarkers (KIM-1, NGAL) assess tubular injury .
  • 3D Kidney Organoids : Human-derived proximal tubule cells exposed to Trientine (100–500 μM) measure oxidative stress (ROS via DCFH-DA) and mitochondrial dysfunction (JC-1 assay) .
  • Dose-Response Analysis : NOAEL (no observed adverse effect level) is determined using Hill equation modeling, with thresholds set at ≥10-fold below clinical exposure .

Properties

IUPAC Name

N'-[2-(2-aminoethylamino)ethyl]ethane-1,2-diamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H18N4.2ClH/c7-1-3-9-5-6-10-4-2-8;;/h9-10H,1-8H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYHIICXRPHEJKI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CNCCNCCN)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H20Cl2N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2057863
Record name Trientine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2057863
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

38260-01-4
Record name Trientine hydrochloride [USAN:USP]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038260014
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Trientine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2057863
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name TRIENTINE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HC3NX54582
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

In one embodiment about 4 equivalents of sodium methoxide are mixed with about 1 equivalent of triethylenetetramine tetrahydrochloride in a mixture of methanol and ethanol, for example. The reaction mixture is filtered, the solvent is evaporated, and the product is dissolved in tert-butylmethylether and again filtered and dissolved, giving triethylenetetramine in yield greater than about 95%. The triethylenetetramine is dissolved in about 2.0 equivalents of concentrated hydrochloric acid. Less than about 2 equivalents of concentrated hydrochloric acid may also be used. Ethanol is added and triethylenetetramine dihydrochloride precipitates in yield greater than about 86%. Purity of triethylenetetramine dihydrochloride so produced is about 100%, as determined using the methods set forth in USP27-NF22 (page 1890) for analysis of trientine, with less than about 10 ppm heavy metals as determined by USP <231> II.
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Retrosynthesis Analysis

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Feasible Synthetic Routes

Trientine hydrochloride
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